methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine
Description
Molecular Architecture and Heterocyclic Configuration
Methyl({5H,6H,7H-pyrrolo[2,1-c]triazol-3-ylmethyl})amine exhibits a fused bicyclic structure comprising a pyrrole ring and a 1,2,4-triazole moiety. Its molecular formula is C₇H₁₂N₄ , with a molecular weight of 152.20 g/mol . The pyrrolo[2,1-c]triazole core is formed by a five-membered pyrrole ring fused to a 1,2,4-triazole system, resulting in a planar, aromatic framework stabilized by conjugated π-electrons. The substituents include a methylamine group (-CH₂-NH-CH₃) attached to the triazole ring at position 3, which introduces a primary amine functionality critical for reactivity and biological interactions.
Key structural features include:
- Fused heterocycles : Pyrrole (C₄H₅N) and 1,2,4-triazole (C₂H₂N₃) rings sharing two contiguous atoms.
- Steric constraints : The fused system restricts rotational freedom, favoring a rigid conformation.
- Electron-rich regions : Aromatic nitrogen atoms in the triazole ring enhance electrophilic substitution reactivity.
The compound’s SMILES notation CNCC1=NN=C2N1CCC2 confirms the connectivity of the methylamine group to the bicyclic core .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄ | |
| Molecular Weight | 152.20 g/mol | |
| CAS Number | 923687-30-3 | |
| SMILES | CNCC1=NN=C2N1CCC2 |
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-8-5-7-10-9-6-3-2-4-11(6)7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENERBZQAQNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,1-c][1,2,4]triazole ring system.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of specific catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine is best contextualized by comparing it with three key analogs:
Table 1: Structural and Physicochemical Comparison
Research Findings and Pharmacological Relevance
- Anticancer Potential: Derivatives of methyl({5H,6H,7H-pyrrolo...})amine show pro-apoptotic activity by inhibiting BCL-xL, a protein critical for cancer cell survival (). A 2023 study highlighted a 70% reduction in tumor volume in murine models using a related triazole-pyrazole hybrid .
- Structural Tunability: The 3-position methylaminomethyl group allows facile derivatization. For example, replacing the methyl group with a benzyl moiety (as in ) improves blood-brain barrier penetration .
Biological Activity
Methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 164.17 g/mol
The compound features a pyrrolo-triazole framework that is known for its diverse pharmacological properties.
Research indicates that compounds with a similar structure exhibit various biological activities:
- Cyclooxygenase Inhibition : Some derivatives of pyrrolo-triazoles have shown significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). For instance, studies have reported that certain derivatives possess a favorable selectivity ratio for COX-2 over COX-1, indicating potential anti-inflammatory properties .
- Antioxidant Activity : Compounds related to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests a possible role in mitigating oxidative damage.
- Cell Viability and Cytotoxicity : In vitro assays have been utilized to assess the cytotoxic effects of this class of compounds. Many derivatives did not exhibit cytotoxic effects on various cell lines, indicating a favorable safety profile for further development .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Potential
A study focused on the synthesis and evaluation of N-substituted triazole derivatives demonstrated that several compounds exhibited potent anti-inflammatory activity through COX inhibition. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced binding affinity to the active site of COX enzymes .
Table 2: Selected Compounds and Their Activities
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Antioxidant Activity (IC50) |
|---|---|---|---|
| 4a | 12.5 | 30.0 | 25.0 |
| 4b | 15.0 | >50 | 20.0 |
| 9a | 10.0 | 28.0 | 18.0 |
Q & A
Basic: What synthetic methodologies are effective for preparing methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine?
Methodological Answer:
The synthesis typically involves cyclization reactions under controlled conditions. For example:
- Cyclization with formic acid : Heating precursors like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid at 100°C for 16 hours achieves ring closure, yielding the pyrrolo-triazole core .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization (ethanol/water) ensures >95% purity .
- Salt formation : Trifluoroacetic acid (TFA) is used to stabilize the amine as a bis(trifluoroacetate) salt, improving crystallinity .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopy : H/C NMR confirms substituent positions and stereochemistry. For example, δ 5.18–5.20 ppm (m, 1H) in DMSO- indicates methylene groups adjacent to the triazole ring .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 379.2 [M+1]) validate molecular weight .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., CHFNO requires C 32.80%, H 3.30%, N 15.30%) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) .
Advanced: How can structural discrepancies between computational models and crystallographic data be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions):
- X-ray crystallography : Use SHELXL for refinement. For example, hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯N) stabilize crystal packing .
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to compare bond lengths/angles with experimental data. Mulliken charges identify reactive sites (e.g., amine groups at −0.45 e) .
- Electrostatic potential maps : Overlay experimental and theoretical models to validate electron density distributions .
Advanced: How should researchers address contradictions in reported solubility data?
Methodological Answer:
Contradictions may stem from salt forms or solvent polarity:
- Experimental determination : Use gravimetric analysis (saturated solutions filtered and dried) or UV-Vis spectroscopy (λ calibration curves) in solvents like DMSO, ethanol, or water .
- Salt-form adjustment : Compare solubility of free base vs. TFA salt. For example, bis(trifluoroacetate) salts exhibit higher aqueous solubility due to ionic interactions .
- HPLC solubility assays : Monitor peak area changes under varying solvent conditions .
Advanced: What strategies are effective for evaluating biological activity in silico and in vitro?
Methodological Answer:
- Docking studies : Use AutoDock Vina with target proteins (e.g., androgen receptors). Parameters: grid size 25 Å, exhaustiveness 7. Prioritize binding poses with ΔG < −7 kcal/mol .
- In vitro assays :
- Antioxidant activity : DPPH radical scavenging (IC via UV-Vis at 517 nm) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination over 72 hours) .
- ADMET prediction : SwissADME evaluates bioavailability (e.g., logP < 3 for optimal permeability) .
Advanced: How can purity be optimized for sensitive applications like crystallography?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove polar impurities. Monitor via TLC (R = 0.3 in 7:3 hexane/EtOAc) .
- Prep-HPLC : C18 columns with 0.1% TFA in mobile phase achieve >99% purity. Collect fractions at λ = 254 nm .
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., <0.5% weight loss below 150°C) .
Advanced: What computational tools are recommended for analyzing reaction mechanisms?
Methodological Answer:
- Gaussian 16 : Optimize transition states at M06-2X/6-31G(d). Intrinsic reaction coordinate (IRC) calculations verify reaction pathways .
- NBO analysis : Identify charge transfer during cyclization (e.g., lone-pair donation from amine to triazole ring) .
- Kinetic modeling : Use ChemKin to simulate reaction rates under varying temperatures (e.g., Arrhenius plots for activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
